5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid

Medicinal Chemistry ADME Prediction Isoxazole Bioisosteres

This fluorinated isoxazole heterocycle is a critical scaffold for metabolic-stability SAR campaigns, featuring a 1,1-difluoroethyl group (σₚ=+0.32) and a 3-carboxylic acid (pKa ~2.8). Unlike non-fluorinated analogs or positional isomers like 3-(1,1-difluoroethyl)isoxazole-4-carboxylic acid (clogP 1.02), its unique substitution pattern ensures targeted regioselective derivatization and enhanced membrane permeability for anti-inflammatory and agrochemical R&D.

Molecular Formula C6H5F2NO3
Molecular Weight 177.107
CAS No. 1552636-95-9
Cat. No. B2693269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid
CAS1552636-95-9
Molecular FormulaC6H5F2NO3
Molecular Weight177.107
Structural Identifiers
SMILESCC(C1=CC(=NO1)C(=O)O)(F)F
InChIInChI=1S/C6H5F2NO3/c1-6(7,8)4-2-3(5(10)11)9-12-4/h2H,1H3,(H,10,11)
InChIKeyKYNYXYQHNVAUBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid (CAS 1552636-95-9) Procurement Guide: Structural Identity and Comparative Positioning


5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid (CAS 1552636-95-9) is a fluorinated isoxazole heterocycle featuring a 1,1-difluoroethyl substituent at the 5-position and a carboxylic acid at the 3-position . The molecular formula is C6H5F2NO3 with a molecular weight of 177.11 g/mol . This compound serves as a versatile building block in medicinal and agrochemical research, primarily valued for its unique substitution pattern that enables regioselective derivatization distinct from positional isomers and non-fluorinated analogs [1].

Why 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic Acid Cannot Be Replaced by Generic Isoxazole Analogs


Substitution of 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid with generic isoxazole analogs is not functionally equivalent. The 1,1-difluoroethyl group imparts distinct electronic effects (σₚ = +0.32) that modulate the pKa of the carboxylic acid (~2.8 vs. ~3.5 for non-fluorinated ethyl analogs) and alters hydrogen-bonding capacity [1]. Positional isomers, such as 3-(1,1-difluoroethyl)isoxazole-4-carboxylic acid, exhibit significantly different lipophilicity (clogP 1.02 vs. 1.52 for the target compound), which affects membrane permeability and bioavailability profiles . Furthermore, the 3-carboxylic acid functionality in this compound provides a distinct vector for conjugation compared to 4- or 5-carboxylic acid regioisomers, making generic substitution untenable for structure-activity relationship (SAR) campaigns [1].

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic Acid: Quantitative Differentiation Against Closest Analogs


Lipophilicity (clogP) Comparison: 5-(1,1-Difluoroethyl) vs. Positional Isomer 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic Acid

The target compound 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid exhibits a calculated logP of 1.52, which is 0.50 log units higher than its positional isomer 3-(1,1-difluoroethyl)isoxazole-4-carboxylic acid (clogP = 1.02) . This difference arises from the distinct electronic environment created by the 1,2-relationship of N and O in the isoxazole ring when substituted at the 3- vs. 4-positions with the carboxylic acid group. The increased lipophilicity of the target compound may translate to enhanced membrane permeability and altered tissue distribution profiles in biological systems [1].

Medicinal Chemistry ADME Prediction Isoxazole Bioisosteres

Carboxylic Acid pKa Shift Induced by 1,1-Difluoroethyl Substitution Relative to Non-Fluorinated Ethyl Analog

The 1,1-difluoroethyl group in 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid exerts a strong electron-withdrawing inductive effect (-I) that lowers the pKa of the carboxylic acid moiety by approximately 0.7-0.9 units compared to the non-fluorinated analog 5-ethyl-1,2-oxazole-3-carboxylic acid . Based on Hansch substituent constants, the 1,1-difluoroethyl group (σₚ ≈ +0.32) is significantly more electron-withdrawing than an ethyl group (σₚ ≈ -0.15) [1]. This pKa shift alters the ionization state at physiological pH, with the target compound being >90% ionized vs. ~80% for the ethyl analog, which affects solubility, protein binding, and passive diffusion [1].

Physicochemical Profiling Isoxazole Derivatives Fluorine Effects

Synthetic Utility: Regioselective Functionalization at the 3-Carboxylic Acid Position vs. 4- or 5-Carboxylic Acid Isomers

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid offers a unique synthetic vector for amide coupling and esterification reactions that is not interchangeable with regioisomers. The 3-carboxylic acid group is positioned ortho to the ring nitrogen, allowing for intramolecular hydrogen bonding and directing metal-catalyzed C-H functionalization at the adjacent 4-position [1]. In contrast, the 4-carboxylic acid isomer 3-(1,1-difluoroethyl)isoxazole-4-carboxylic acid (CAS 2452464-87-6) and the 5-carboxylic acid isomer (CAS 2228369-27-3) position the carboxylate at different vectors, leading to divergent geometries in conjugated products [2]. This regiospecificity is critical in structure-based drug design where the exit vector of the carboxylic acid influences target engagement.

Organic Synthesis Building Block Selection Isoxazole Chemistry

Metabolic Stability Advantage of 1,1-Difluoroethyl Moiety vs. Non-Fluorinated Ethyl Group

The 1,1-difluoroethyl group in 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid confers enhanced metabolic stability compared to the non-fluorinated ethyl analog. The gem-difluoro substitution blocks cytochrome P450-mediated ω-oxidation, a primary metabolic pathway for ethyl groups, thereby reducing intrinsic clearance by an estimated 5- to 10-fold in human liver microsome assays [1]. This principle is well-established for difluoroethyl-containing compounds; for example, difluoroethyl ether isoxazole carboxamide derivatives demonstrated high oral bioavailability (F > 50%) and low P450 induction potential via PXR activation [2]. While direct data for this specific compound are not available, the class-level inference is robust and supported by extensive fluorine medicinal chemistry literature [1].

Drug Metabolism Fluorine Chemistry Isoxazole Pharmacokinetics

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic Acid: Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Design of Metabolically Stable Isoxazole-Based Lead Compounds

Use 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid as a carboxylic acid bioisostere or scaffold element in drug discovery programs where metabolic stability is a concern. The 1,1-difluoroethyl group is expected to block oxidative metabolism (class-level inference, see Section 3, Evidence Item 4) while maintaining the hydrogen-bonding capacity of the carboxylate . This compound is particularly suitable for lead optimization of isoxazole-containing anti-inflammatory agents, such as leukotriene biosynthesis inhibitors, where the 3-carboxylic acid is a key pharmacophore [1].

Agrochemical Research: Synthesis of Fluorinated Fungicide Intermediates

Employ 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid as an intermediate for the preparation of fungicidal isoxazole derivatives. Isoxazole compounds bearing the difluoroethyl moiety have been disclosed in agricultural patents as active ingredients for controlling microbial pests, particularly fungal pathogens . The 3-carboxylic acid handle allows for facile conjugation to amine-containing agrochemical fragments, while the fluorine atoms enhance environmental persistence and foliar uptake .

Chemical Biology: Synthesis of Activity-Based Probes with Enhanced Cellular Permeability

Utilize 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid in the construction of fluorinated activity-based probes or fluorescent reporters. The increased lipophilicity (clogP = 1.52 vs. 1.02 for the 3-(1,1-difluoroethyl) isomer, see Section 3, Evidence Item 1) improves passive membrane diffusion, facilitating intracellular target engagement [1]. The carboxylic acid can be activated (e.g., as an NHS ester) for bioconjugation to lysine residues or amine-functionalized linkers.

Process Chemistry: Synthesis of Isotopically Labeled Standards

Procure 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid for use as an authentic standard in LC-MS/MS method development or as a precursor for isotopically labeled internal standards. The compound's distinct molecular ion (m/z 177.1 [M+H]⁺) and fluorine signature facilitate sensitive detection in complex biological matrices . Its high purity (≥98% by HPLC, as specified by commercial suppliers) ensures reliable quantitation .

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